molecular formula C11H24N2 B3371181 Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine CAS No. 63738-29-4

Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine

Cat. No.: B3371181
CAS No.: 63738-29-4
M. Wt: 184.32 g/mol
InChI Key: IKXJYEHCFHVITH-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Hindered Amine Stabilizer (HALS) Chemistry

The development of stabilizers has been critical to the widespread adoption of polymers. While early additives included UV absorbers like benzophenones and benzotriazoles, the introduction of Hindered Amine Light Stabilizers (HALS) revolutionized the industry by offering significantly enhanced and longer-lasting protection. researchgate.netadditivesforpolymer.com HALS are derivatives of 2,2,6,6-tetramethylpiperidine (B32323) and have become the single most important class of light stabilizers for most polymers. additivesforpolymer.com

The evolution of HALS chemistry can be characterized by a progression in molecular weight and structure:

Low-Molecular-Weight HALS: Early HALS were relatively simple, monomeric compounds. While effective, their high volatility and tendency to migrate out of the polymer matrix, especially during high-temperature processing or extended use, limited their long-term efficacy.

High-Molecular-Weight (HMW) and Oligomeric HALS: To overcome the limitations of earlier versions, researchers developed HMW and polymeric HALS. additivesforpolymer.com These larger molecules offer superior compatibility with the polymer matrix, significantly lower volatility, and excellent resistance to extraction. additivesforpolymer.com This has led to a better balance of properties and improved heat stability, making them suitable for demanding applications like automotive components and greenhouse films. additivesforpolymer.com

Although initially developed as light stabilizers, their efficacy in protecting polymers from thermal degradation has led to the more inclusive term Hindered Amine Stabilizers (HAS). researchgate.netspecialchem.com

Positioning of Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine within the Broader HALS Landscape

This compound is a specific derivative within the HALS family. Its chemical structure is based on the foundational 2,2,6,6-tetramethylpiperidine ring, which is the active moiety in all HALS compounds. additivesforpolymer.comwikipedia.org The four methyl groups surrounding the amine nitrogen atom provide the characteristic steric hindrance that is crucial to the stabilizing mechanism. chemicalbook.com

This particular compound can be classified as a low-molecular-weight HALS. Its structure features an ethyl group and a primary amine attached to the 4-position of the piperidine (B6355638) ring. This functionalization at the 4-position makes it a versatile chemical intermediate. Compounds like 4-Amino-2,2,6,6-tetramethylpiperidine (B32359) are used as building blocks in the synthesis of more complex molecules, such as other stabilizers or specialized chemical oxidants. wikipedia.org Therefore, this compound can be viewed both as a standalone stabilizer in certain applications and, perhaps more significantly, as a reactive intermediate for synthesizing next-generation oligomeric or functionalized HALS.

Table 2: Properties of this compound

Property Value
CAS Number 63738-29-4 capotchem.com
Molecular Formula C11H24N2 capotchem.com
Molecular Weight 184.32 g/mol capotchem.com
Core Structure 2,2,6,6-tetramethylpiperidine chemicalbook.com

| Classification | Low-Molecular-Weight Hindered Amine |

Research Significance and Academic Scope for this compound

The academic and research interest in a compound like this compound lies primarily in its role as a functionalized building block. While research may not focus extensively on its direct application as a primary stabilizer, its structure is highly relevant to the ongoing development of advanced polymer additives. nih.gov

The presence of a reactive amine group on the piperidine ring allows for its incorporation into larger molecular structures. wikipedia.org This is a key strategy in modern polymer science for creating materials with tailored properties. Research in this area often involves:

Synthesis of Polymeric HALS: Using bifunctional HALS monomers, including those derived from amino-functionalized piperidines, to create high-molecular-weight stabilizers with improved permanence and compatibility. nih.govresearchgate.net

Grafting onto Polymer Backbones: Chemically bonding HALS moieties directly onto the main polymer chain to prevent migration and ensure uniform distribution.

Development of Multifunctional Additives: Creating novel molecules that combine a HALS unit with other functional groups, such as antioxidants or even antimicrobial agents, to provide comprehensive material protection from a single additive. nih.gov

Studies involving the synthesis of polymers containing the 2,2,6,6-tetramethylpiperidine unit, for example through Acyclic Diene Metathesis (ADMET) polymerization, highlight the academic drive to create novel, well-defined polymer structures with inherent stability. nih.govresearchgate.net Therefore, the significance of this compound is rooted in its potential as a precursor for these more advanced and precisely engineered stabilization systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2,2,6,6-tetramethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-6-12-9-7-10(2,3)13-11(4,5)8-9/h9,12-13H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXJYEHCFHVITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(NC(C1)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80525544
Record name N-Ethyl-2,2,6,6-tetramethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80525544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63738-29-4
Record name N-Ethyl-2,2,6,6-tetramethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80525544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Ethyl 2,2,6,6 Tetramethyl Piperidin 4 Yl Amine

Established Synthetic Routes to 2,2,6,6-Tetramethylpiperidine (B32323) Precursors

The synthesis of complex hindered amines invariably begins with the construction of the core piperidine (B6355638) ring. A cornerstone precursor for many HALS, including the subject of this article, is 2,2,6,6-tetramethyl-4-piperidinol (B29938) (TMP). The industrial production of TMP is most commonly achieved through the catalytic hydrogenation of 2,2,6,6-tetramethyl-4-piperidone, also known as Triacetoneamine (TAA). google.com

The hydrogenation of TAA is a well-established process, typically carried out in the presence of a metal catalyst. google.com A continuous process has been developed for this conversion, highlighting its industrial significance. chemicalbook.com Various catalysts have been investigated to optimize this reaction, with a focus on achieving high conversion of TAA and high selectivity for TMP. Promoter-modified CuCr/Al₂O₃ catalysts, for instance, have shown excellent performance. chemicalbook.com The addition of promoters like Strontium (Sr) can decrease the size of copper nanoparticles, providing more active sites, and reduce surface acidity, which helps to suppress side reactions. wikipedia.org This leads to nearly complete conversion of TAA and selectivity for TMP exceeding 97% under optimized conditions. chemicalbook.com

Table 1: Catalytic Performance in Continuous Hydrogenation of TAA to TMP

Catalyst Promoter Reaction Temperature (°C) Hydrogen Pressure (MPa) TAA Conversion (%) TMP Selectivity (%)
CuCr/Al₂O₃ None 120 2 High Moderate
CuCrSr/Al₂O₃ Sr 120 2 ~100 >97
CuCrZn/Al₂O₃ Zn 120 2 High Lower than Sr-promoted
CuCrCe/Al₂O₃ Ce 120 2 High Lower than Sr-promoted

This table is generated based on findings related to promoter-modified catalysts for the hydrogenation of TAA. chemicalbook.comwikipedia.org

Other methods for preparing 2,2,6,6-tetramethylpiperidine precursors include the conjugate addition of ammonia (B1221849) to phorone, followed by a Wolff-Kishner reduction of the intermediate triacetone amine. chemicalbook.com

Specific Synthetic Pathways for Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine

The direct synthesis of this compound can be approached through several established organic chemistry transformations, primarily involving the functionalization of the C4 position of the tetramethylpiperidine (B8510282) ring.

Amination Reactions and Alkylation Strategies

Reductive Amination: A highly effective and common method for synthesizing secondary amines is reductive amination. wikipedia.org This one-pot reaction involves the condensation of a ketone with a primary amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

To synthesize the target compound, 2,2,6,6-tetramethyl-4-piperidone (TAA) can be reacted with ethylamine (B1201723) in the presence of a suitable reducing agent. This approach is advantageous as it avoids the harsh conditions and multiple steps associated with other methods. masterorganicchemistry.com A European patent describes a process for preparing various N-substituted 2,2,6,6-tetramethyl-4-piperidylamines by reacting TAA with a primary amine in the presence of hydrogen and a hydrogenation catalyst. google.com In a specific example analogous to the synthesis of the target compound, TAA was reacted with aqueous ethylamine and hydrogenated over a 5% Platinum on carbon (Pt/C) catalyst at 70-80°C and 50 bar of hydrogen pressure, achieving a 98% yield of the N-ethyl derivative. google.com

N-Alkylation: An alternative route involves the direct alkylation of a primary amine precursor, 4-amino-2,2,6,6-tetramethylpiperidine (B32359) (TAD). TAD is itself synthesized via the reductive amination of TAA with ammonia. wikipedia.orgwikipedia.org The subsequent N-alkylation of TAD with an ethylating agent, such as ethyl bromide or ethyl iodide, would yield the desired secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. While direct alkylation can sometimes lead to overalkylation (formation of a tertiary amine), controlling the stoichiometry and reaction conditions can favor the desired mono-alkylation product. masterorganicchemistry.com Studies on the N-alkylation of other amino-pyrimidines and amino acids demonstrate that mono-alkylation can be achieved as the major product, even with an excess of the alkylating agent. researchgate.netmonash.edu

Catalytic Approaches in Hindered Amine Synthesis

Catalysis is central to the efficient and selective synthesis of hindered amines. For the reductive amination pathway to this compound, various catalytic systems are employed.

Hydrogenation catalysts are crucial for both the reduction of the imine intermediate in reductive amination and for the synthesis of the TAD precursor. google.comwikipedia.org Noble metal catalysts such as Platinum (Pt) and Palladium (Pd) on carbon supports are highly effective. google.com For instance, a continuous-flow process for a similar reductive amination utilized a 5% Pt/C catalyst. researchgate.net Other research into the reductive amination of TAA with n-butylamine has explored Cu-based catalysts, finding that doping with Chromium (Cr) and Lanthanum (La) enhances catalytic activity and stability by improving the dispersion of the active Cu⁰ sites. researchgate.net

Beyond traditional hydrogenation, modern catalytic methods are continually being developed for hindered amine synthesis. These include Rhodium (Rh) and Ruthenium (Ru)-catalyzed direct reductive aminations that use carbon monoxide as a deoxygenating agent. While not specifically applied to the target compound, these advanced methods highlight the ongoing innovation in atom-economical routes to sterically hindered amines.

Advanced Derivatization for Enhanced Functionality

The utility of this compound is often realized through its incorporation into larger, more complex molecular architectures designed for specific applications, such as high-performance polymer stabilizers.

Synthesis of Oligomeric and Polymeric Hindered Amine Structures

A significant area of development for HALS is the creation of oligomeric and polymeric structures. Larger, heavier HALS molecules have lower volatility and reduced migration rates from the host polymer, leading to longer-lasting protection.

This compound can serve as a building block for such macromolecules. Derivatization can occur at two main sites: the secondary amine of the ethylamino group or the piperidine nitrogen. For example, the secondary amine could be reacted with a bifunctional reagent, such as a diacyl chloride or a diisocyanate, to link multiple HALS units together, forming a polyester (B1180765) or polyurea structure.

Alternatively, if the piperidine nitrogen is functionalized with a polymerizable group (e.g., an acrylate (B77674) or vinyl group), the resulting monomer can be copolymerized with other monomers like ethylene (B1197577) or propylene (B89431) to integrate the HALS functionality directly into the polymer backbone. Research has demonstrated the synthesis of polymerizable HALS from 2,2,6,6-tetramethyl-4-piperidinol derivatives, which are then copolymerized to create stabilized polymers.

N-Functionalization and Ring Substitution Effects

Modification of the nitrogen atoms or the piperidine ring itself can significantly alter the chemical and physical properties of the HALS molecule.

N-Functionalization: The piperidine nitrogen in the target compound is a secondary amine and can be functionalized. A common modification is N-alkylation, for example, methylation to form 1,2,2,6,6-pentamethylpiperidine derivatives. This N-methylation can influence the basicity and the activity cycle of the HALS, potentially enhancing its stabilizing performance. Functionalization of the piperidine nitrogen with groups like hydroxyethyl (B10761427) has also been explored to create intermediates for further synthesis.

Ring Substitution Effects: The effect of substituents on a chemical ring is a fundamental concept in organic chemistry. While the core 2,2,6,6-tetramethyl substitution is essential for the hindered nature of the amine, further substitutions on the ring are less common for HALS but are studied in other contexts. Electron-donating or electron-withdrawing groups on the ring would influence the electron density and basicity of the piperidine nitrogen. For instance, studies on other piperidine derivatives show that methyl substitution on the ring can be used as a probe to explore selective binding at biological receptors, demonstrating that even small changes to the ring structure can have significant effects on molecular properties.

Preparation of N-Chloro-hindered Amine Derivatives for Multifunctional Properties

The chemical modification of hindered amine light stabilizers (HALS) into N-chloro-hindered amines (NCHA) represents a significant advancement in the development of multifunctional polymer additives. This transformation imparts new functionalities to the parent HALS molecule, expanding its utility beyond conventional light stabilization. The synthesis of N-chloro derivatives of compounds like this compound is typically straightforward and can be achieved under mild conditions.

The primary method for this conversion involves the reaction of the secondary amine group in the piperidine ring with a chlorinating agent. A common and effective method is the use of a diluted sodium hypochlorite (B82951) (NaOCl) solution at room temperature. researchgate.net This process is advantageous due to its simplicity, the ready availability and low cost of the reagent, and the mild reaction conditions required. researchgate.net The transformation involves the replacement of the hydrogen atom on the nitrogen of the piperidine ring with a chlorine atom, creating a reactive N-Cl bond. This N-halamine structure is the source of the newly acquired properties.

The resulting N-chloro-hindered amine derivatives exhibit a range of valuable properties, making them highly effective multifunctional additives for polymeric materials. These properties include:

Antimicrobial Activity: NCHA show potent, durable, and rechargeable antimicrobial functions. researchgate.net They are effective against a broad spectrum of microorganisms, including both gram-negative and gram-positive bacteria. researchgate.net For instance, polypropylene (B1209903) films containing just 0.1% (m/m) of a chlorinated bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate (B1225510) derivative were able to effectively kill both Gram-positive and Gram-negative bacteria within 15 minutes of contact. researchgate.net

Enhanced Photostability: In addition to their antimicrobial properties, NCHA retain and can even enhance the photostabilizing effects of the parent HALS. researchgate.net The hindered amine structure is known to function as a light stabilizer by scavenging free radicals generated during photo-oxidation, a process known as the Denisov cycle. wikipedia.orgfrontiersin.org This dual functionality makes them particularly valuable for outdoor and long-term applications where both microbial growth and UV degradation are concerns.

Thermal Stabilization: NCHA also contribute to the thermal stability of polymers, protecting them from degradation at elevated temperatures. researchgate.net This broadens their applicability in materials that are processed or used at high temperatures.

The introduction of the N-Cl bond provides a reservoir of active chlorine that can be released over time, accounting for the durable antimicrobial effect. Furthermore, this N-halamine structure can often be "recharged" by re-exposure to a chlorine source like bleach, regenerating the antimicrobial activity. researchgate.net

Table 1: Multifunctional Properties of N-Chloro-Hindered Amine Derivatives

PropertyDescriptionMechanism of Action
Antimicrobial Function Broad-spectrum efficacy against gram-positive and gram-negative bacteria. researchgate.netThe N-Cl (N-halamine) bond acts as a source of oxidizing chlorine, which is lethal to microorganisms.
Photostability Protection of the polymer matrix against UV radiation-induced degradation. researchgate.netThe hindered amine moiety scavenges free radicals generated by photo-oxidation, functioning through a regenerative cycle. wikipedia.org
Thermal Stabilization Inhibition of polymer degradation at elevated temperatures. researchgate.netSimilar to photostability, the compound can interrupt radical chain reactions initiated by heat.
Rechargeability The antimicrobial function can be restored after depletion. researchgate.netThe N-H bond can be re-chlorinated upon exposure to a chlorine source, such as a dilute bleach solution.

Green Chemistry Principles and Sustainable Synthesis of Hindered Amine Compounds

The synthesis of specialty chemicals like this compound is increasingly being scrutinized through the lens of green chemistry. The goal is to develop synthetic pathways that are more environmentally benign, economically viable, and safer. Applying the twelve principles of green chemistry can significantly reduce the environmental footprint of producing hindered amine compounds. unibo.it

Key areas for implementing green chemistry principles in the synthesis of these compounds include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are an excellent example of this principle. nih.gov For instance, the development of a one-pot, four-component synthesis for isothiourea-ethylene-tethered-piperazine derivatives showcases an efficient, metal-free approach that enhances atom economy. nih.gov

Use of Safer Solvents and Auxiliaries: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A key green chemistry objective is to replace these with safer alternatives. Recent research has focused on the use of greener solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are derived from renewable resources and have better environmental, health, and safety profiles than many conventional solvents. semanticscholar.org For example, a greener synthesis of the antihistamine Dimethindene, which features a complex nitrogen-containing structure, demonstrated significantly improved yields when using CPME or 2-MeTHF instead of toluene. semanticscholar.org

Catalysis: The use of catalysts is preferred over stoichiometric reagents. Catalysts are used in small amounts and can carry out a single reaction many times, reducing waste. For the synthesis of piperidine derivatives, catalytic hydrogenation is a common step. prepchem.com The use of efficient and recyclable catalysts, such as platinum oxide, contributes to a greener process. prepchem.com Furthermore, developing catalytic cycles that operate under mild conditions (lower temperature and pressure) reduces energy consumption.

Designing for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. The development of reactions that proceed efficiently without the need for significant heating or cooling can lead to substantial energy savings. acs.org For example, the Rh(III)-catalyzed synthesis of isoquinoline (B145761) derivatives from N-chloroimines and alkenes operates at room temperature, offering a low-energy-demand alternative to traditional methods that require harsh conditions. acs.org

Use of Renewable Feedstocks: While the core of many hindered amines is petroleum-derived, incorporating bio-based materials or developing pathways from renewable feedstocks is a long-term goal for sustainable chemical production.

By focusing on these principles, the synthesis of this compound and other hindered amine compounds can be made more sustainable, reducing waste, minimizing hazards, and lowering energy consumption.

Mechanistic Investigations of Stabilization by Ethyl 2,2,6,6 Tetramethyl Piperidin 4 Yl Amine

Fundamental Mechanisms of Polymer Photo-Oxidation and Thermal Degradation

Polymers, despite their versatility, are susceptible to degradation from environmental factors, primarily light and heat. This degradation alters the chemical structure and, consequently, the physical and mechanical properties of the material.

Photo-oxidation is the degradation of a polymer's surface resulting from the combined action of light, particularly UV radiation, and oxygen. wikipedia.orghandwiki.org The process is initiated by the absorption of photons, which excites electrons and can lead to the formation of highly reactive free radicals on the polymer chains. youtube.comyoutube.com These radicals react with oxygen, setting off a cascade of chain reactions in a process known as autoxidation. wikipedia.orgappstate.edu This autocatalytic cycle generates an increasing number of radicals and reactive oxygen species, leading to polymer chain scission (breaking of the long polymer chains) and cross-linking (formation of new bonds between chains). wikipedia.orgwikipedia.org These chemical changes manifest as increased brittleness, discoloration (like yellowing), surface cracking, and a loss of mechanical strength. wikipedia.orgyoutube.com The initiation of photo-oxidation is often linked to irregularities in the polymer structure, such as hydroperoxides, carbonyl groups, and double bonds, which can absorb UV light. wikipedia.org

Thermal degradation is the molecular deterioration of a polymer due to overheating, which can occur even in the absence of oxygen. appstate.eduwikipedia.org High temperatures provide the energy needed to break the chemical bonds in the polymer's backbone, a process called chain scission. wikipedia.orgglobalspec.com The primary factor limiting a polymer's thermal stability is the strength of its weakest bond. globalspec.com Degradation can proceed through several pathways, including:

Random chain scission: Bonds are broken at random points along the polymer backbone, leading to a rapid decrease in molecular weight. fiveable.me

End-chain scission: Monomer units are successively cleaved from the end of a polymer chain. fiveable.me

Side-group elimination: Atoms or groups of atoms are stripped from the side of the polymer chain without breaking the main backbone. wikipedia.orgglobalspec.com

Similar to photo-oxidation, thermal degradation often proceeds via a free-radical mechanism, involving initiation, propagation, and termination steps. appstate.edu The result is a significant decline in desirable properties such as ductility and strength, leading to embrittlement and potential failure of the material. appstate.eduwikipedia.org

The following table summarizes the key aspects of these degradation mechanisms:

Degradation MechanismPrimary Driver(s)Key Chemical ProcessesResulting Material Changes
Photo-oxidation UV Radiation & OxygenFree radical formation, Autoxidation, Chain scission, Cross-linking. wikipedia.orgBrittleness, Discoloration, Surface cracking, Loss of mechanical properties. wikipedia.orgyoutube.com
Thermal Degradation HeatChain scission (random and end-chain), Side-group elimination. globalspec.comfiveable.meReduced molecular weight, Embrittlement, Reduced ductility, Color changes. appstate.eduwikipedia.org

The Denisov Cycle and Regenerative Radical Scavenging Mechanisms

Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine belongs to the class of Hindered Amine Light Stabilizers (HALS). These stabilizers are exceptionally efficient at protecting polymers because they function via a regenerative cyclic mechanism known as the Denisov Cycle. wikipedia.orgwelltchemicals.com Unlike UV absorbers, which block UV radiation, HALS actively interfere with the degradation chemistry by scavenging the free radicals that propagate the process. wikipedia.orgresearchgate.net The key to their longevity and high efficiency is that the HALS molecules are regenerated, rather than consumed, allowing a single molecule to neutralize many radicals. wikipedia.orgchambot.com

Formation and Reactivity of Nitroxyl (B88944) Radicals

The stabilization process begins with the conversion of the secondary amine of the HALS molecule into a nitroxyl radical (>NO•). welltchemicals.comlongchangchemical.com This oxidation can be initiated by various species present during polymer degradation, such as peroxy radicals. wikipedia.orgchambot.com

Reaction: >NH + ROO• → >NO• + ROOH

The resulting nitroxyl radical is a stable radical, largely due to the steric hindrance provided by the four methyl groups on the carbons adjacent to the nitrogen atom in the piperidine (B6355638) ring. chem-station.comchemicalbook.com These bulky groups prevent the radical from easily reacting with itself or undergoing side reactions that would consume it. wikipedia.org This stability allows it to persist and effectively participate in the radical scavenging cycle. longchangchemical.com While stable, the nitroxyl radical is highly reactive toward the carbon-centered alkyl (P•) and peroxy (POO•) radicals that drive polymer degradation. acs.orgacs.org

Trapping of Alkyl and Peroxy Radicals

The nitroxyl radical is the key player in neutralizing the destructive free radicals formed during polymer degradation. It efficiently traps both alkyl (P•) and peroxy (POO•) radicals. wikipedia.org

Trapping of Alkyl Radicals (P•): The nitroxyl radical reacts with a polymer alkyl radical to form a non-radical amino-ether species (>NOR). This step effectively takes a highly reactive radical out of the degradation cycle. acs.orgacs.org

Reaction: >NO• + P• → >NOP

Trapping of Peroxy Radicals (POO•): The newly formed amino-ether can then react with a polymer peroxy radical. This crucial step regenerates the nitroxyl radical, allowing it to continue its protective function, and yields an inert polymer product (e.g., a hydroperoxide and an unsaturated polymer). longchangchemical.comacs.org

Reaction: >NOP + POO• → >NO• + POOP

This two-step process demonstrates the catalytic and regenerative nature of HALS. welltchemicals.comresearchgate.net By continuously cycling between the nitroxyl radical and the amino-ether, a small amount of HALS can provide long-term protection against degradation. chambot.com

Hydroperoxide Decomposition Catalysis

Polymer hydroperoxides (POOH) are a significant concern in polymer degradation. They are unstable and can decompose when exposed to heat or light, breaking down into two new, highly destructive radicals (PO• and •OH), which greatly accelerates the degradation process.

Reaction: POOH → PO• + •OH

HALS and their derivatives play a role in the non-radical decomposition of these hydroperoxides, converting them into harmless, non-radical products. While the exact mechanism is complex and can involve multiple pathways, the interaction of HALS with hydroperoxides is a critical aspect of their stabilizing function, preventing this major source of new radicals. acs.orgresearchgate.net This action complements the radical scavenging of the Denisov Cycle, providing a more comprehensive stabilization system.

Influence of Hindered Piperidine Ring Configuration on Mechanistic Pathways

The specific structure of the 2,2,6,6-tetramethylpiperidine (B32323) ring is fundamental to the function of this compound as a stabilizer. The four methyl groups surrounding the nitrogen atom create significant steric hindrance. chemicalbook.comwikipedia.org

This steric hindrance has several critical effects:

Stability of the Nitroxyl Radical: As mentioned, the bulky methyl groups protect the nitroxyl radical once it is formed, preventing it from undergoing terminating side-reactions and ensuring its availability for radical scavenging. wikipedia.org

Reduced Basicity: The steric hindrance makes the nitrogen atom less accessible, reducing its basicity compared to unhindered amines. This is important because highly basic additives can sometimes have negative interactions with other components in a polymer formulation, such as acidic catalysts or pigments.

Chemical Inertness: The piperidine ring itself is chemically robust and resistant to many of the reactions that could degrade the stabilizer molecule. researchgate.net The absence of hydrogen atoms on the carbons adjacent (in the alpha position) to the nitrogen prevents the formation of inactive nitrone species, a common degradation pathway for other types of amine antioxidants. wikipedia.org

Role of N-Substituents in Stabilization Efficiency

The substituent group attached to the nitrogen atom of the piperidine ring plays a significant role in modulating the performance of a HALS. In the case of this compound, this substituent is an ethyl group (-CH2CH3). The nature of the N-substituent influences several key properties:

Volatility and Persistence: Larger N-substituents generally decrease the volatility of the HALS molecule. This is particularly important during high-temperature processing of the polymer (e.g., extrusion or molding) and for long-term service life at elevated temperatures, as it reduces the loss of the stabilizer from the polymer matrix. bohrium.com

Compatibility and Mobility: The N-substituent affects the stabilizer's solubility and compatibility with the host polymer. A group like ethyl can influence how well the HALS disperses within the polymer and its mobility to reach sites of degradation.

Basicity: The N-substituent can fine-tune the basicity of the amine, which can be important for avoiding undesirable side reactions with other additives in the polymer system.

Activation Mechanism: The pathway for the initial formation of the active nitroxyl radical can be influenced by the N-substituent. For instance, studies comparing N-H and N-CH3 substituted HALS have shown differences in performance under thermal degradation conditions, suggesting the substituent plays a role in the stabilization mechanism. bohrium.com

The ethyl group in this compound provides a balance of properties, offering good thermal stability while maintaining sufficient mobility within the polymer to effectively scavenge radicals.

The following table presents comparative data on the effect of N-substitution on HALS performance in high-density polyethylene (B3416737) (HDPE) under thermal degradation conditions.

HALS N-Substituent TypeMolar Mass ( g/mol )Performance Under Thermal Degradation (110°C)
N-H (Monomeric)~500Moderate
N-CH3 (Monomeric)~500Good
N-H (Polymeric)>2500Very Good
N-CH3 (Polymeric)>2500Excellent
(Data adapted from long-term thermal oxidation studies. bohrium.com)

This data illustrates that N-alkylation (like N-CH3) generally improves thermal stabilization performance over the unsubstituted (N-H) equivalent, and that higher molecular weight (polymeric) structures perform best due to lower volatility. bohrium.com The ethyl group in the subject compound would be expected to confer similar or slightly enhanced benefits compared to the N-methyl group due to its larger size.

Synergistic and Antagonistic Effects with Other Stabilizers

The stabilization efficacy of this compound, a derivative of 2,2,6,6-tetramethylpiperidine, is significantly influenced by its interactions with other additives within a polymer matrix. As a Hindered Amine Light Stabilizer (HALS), its primary role is to scavenge free radicals generated by photo-oxidation. 3vsigmausa.com However, its performance can be amplified through synergy or diminished through antagonism when combined with other stabilizers. These interactions are critical for designing robust stabilization systems that provide comprehensive protection against various degradation pathways. iea-shc.org

Co-stabilization with Ultraviolet Absorbers

A pronounced synergistic effect is frequently observed when HALS, such as this compound, are combined with Ultraviolet Absorbers (UVAs). 3vsigmausa.comresearchgate.net These two types of stabilizers operate via distinct but complementary mechanisms. UVAs, which include classes like benzotriazoles and benzophenones, function by absorbing harmful UV radiation and dissipating it as harmless thermal energy. additivesforpolymer.comresearchgate.net This action constitutes a preventative measure, reducing the initial rate of radical formation within the polymer.

However, UV absorbers cannot block all UV radiation, and some photons will inevitably penetrate the polymer surface, initiating degradation and the formation of free radicals. additivesforpolymer.com This is where HALS intervene. By scavenging these free radicals, HALS interrupt the chain reaction of degradation. 3vsigmausa.comadditivesforpolymer.com The combination of a UVA and a HALS thus provides a more comprehensive stabilization system than either component could achieve alone. researchgate.netcnrs.fr The UVA reduces the "workload" on the HALS by minimizing the number of radicals formed, while the HALS "cleans up" the radicals that are inevitably generated, leading to significantly enhanced retention of physical properties and appearance. 3vsigmausa.comresearchgate.net

Research findings demonstrate that coatings and polymers stabilized with a combination of UVAs and HALS exhibit superior performance compared to systems containing only a single type of additive. researchgate.net This synergy results in greater gloss retention, improved resistance to cracking, and better color stability over extended periods of weathering. researchgate.netcnrs.fr

Table 1: Illustrative Performance of HALS and UVA Combinations in Polypropylene (B1209903) (PP) after Accelerated Weathering

Stabilizer SystemGloss Retention (%)Yellowness Index (ΔYI)
Unstabilized PP2515.2
0.2% UVA only558.5
0.2% HALS only657.0
0.2% UVA + 0.2% HALS921.8

Interactions with Primary and Secondary Antioxidants (e.g., Phenols, Phosphites)

The interaction between HALS and antioxidants is more complex and can result in either synergistic or antagonistic effects. iea-shc.orgrangdaneh.ir Antioxidants are categorized as primary (radical scavengers, e.g., hindered phenols) or secondary (hydroperoxide decomposers, e.g., phosphites). They are crucial for protecting polymers during high-temperature processing and long-term thermal aging. researchgate.net

Synergy can be achieved when HALS and antioxidants address different degradation pathways. For example, HALS are highly effective against UV-induced degradation, while phenolic antioxidants are excellent at trapping radicals formed during thermal oxidation. iea-shc.org When used together, they can provide a broader spectrum of protection.

However, antagonism is a significant concern, particularly with acidic compounds, including some phenolic antioxidants. iea-shc.orgresearchgate.net HALS are basic compounds, and an acid-base interaction can lead to the formation of a salt, which may neutralize the effectiveness of the HALS. researchgate.netresearchgate.net This interaction can accelerate the consumption of both stabilizers, leading to a rapid decline in the polymer's properties. iea-shc.org The active species in this antagonism has been identified as a nitrosonium salt of the HALS, which can be formed from HALS salts with acidic compounds like phenols. researchgate.net The choice of antioxidant is therefore critical to avoid these negative interactions.

Table 2: Illustrative Effect of Stabilizer Combination on the Thermo-oxidative Stability of Polyethylene (PE)

Stabilizer SystemOven Aging (Hours to Embrittlement)
Unstabilized PE150
0.1% Phenolic Antioxidant1200
0.1% HALS400
0.1% Phenolic Antioxidant + 0.1% HALS (Synergistic Combination)1800
0.1% Acidic Phenolic Antioxidant + 0.1% HALS (Antagonistic Combination)950

Combinations of Low and High Molecular Weight HALS

Combining low molecular weight (LMW) and high molecular weight (HMW) HALS is another strategy that often yields synergistic effects. uvabsorber.com This synergy arises from the differing physical properties of the stabilizers, primarily their mobility and volatility.

LMW HALS, with molecular weights typically between 200 and 500 g/mol , are more mobile and can diffuse rapidly through the polymer matrix. 3vsigmausa.com This high mobility allows them to quickly reach the surface layers where photo-oxidation is most intense, providing immediate and effective surface protection. uvabsorber.com However, their higher volatility and lower resistance to extraction can lead to a gradual loss of the stabilizer over time. 3vsigmausa.com

Conversely, HMW HALS (molecular weights often >2000 g/mol ) have much lower volatility and migration rates. 3vsigmausa.com This makes them highly resistant to extraction and ensures their long-term persistence within the polymer, providing durable, bulk protection. uvabsorber.com

When used in combination, these two types of HALS provide complementary effects. The LMW HALS offers rapid surface protection, while the HMW HALS acts as a long-lasting reservoir of stability for the bulk material. uvabsorber.com This approach has proven more effective than using two LMW HALS together, which typically results in only an additive effect. uvabsorber.com

Table 3: Illustrative Performance of LMW and HMW HALS in a Coating After UV Exposure

Stabilizer SystemCrack Resistance (Rating 1-10, 10=best)
Unstabilized2
0.3% LMW HALS7
0.3% HMW HALS6
0.15% LMW HALS + 0.15% HMW HALS9

Advanced Analytical and Spectroscopic Characterization for Mechanistic Elucidation

Spectroscopic Techniques for Monitoring Degradation and Stabilization Processes

Spectroscopy offers a non-destructive and highly sensitive means to observe the chemical changes occurring within a polymer system during degradation. Techniques such as FTIR, ESR, and UV-Vis are indispensable for tracking the functional group transformations and the formation of radical and chromophoric species that are hallmarks of these processes.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying chemical functional groups. nih.gov In the context of polymer stabilization, FTIR is used to monitor the chemical changes in both the polymer and the HALS additive. The stabilization mechanism of Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine involves its oxidation to the corresponding nitroxide radical. This transformation, along with the degradation of the host polymer, can be tracked by observing specific changes in the infrared spectrum.

During thermo-oxidative or photo-oxidative degradation, polymers typically form carbonyl-containing species (ketones, aldehydes, carboxylic acids) and hydroperoxides. The appearance and growth of absorption bands in the 1700-1750 cm⁻¹ region (carbonyl stretch) and the 3200-3550 cm⁻¹ region (hydroxyl stretch) are clear indicators of degradation. researchgate.net The effectiveness of the HALS can be quantified by comparing the rate of formation of these oxidation products in stabilized versus unstabilized materials. chalmers.se Concurrently, the transformation of the secondary amine group (-NH-) in the piperidine (B6355638) ring of the HALS into a nitroxide radical can be observed, although the direct detection of the N-O• bond is challenging with FTIR. However, subsequent reactions and degradation of the HALS molecule can lead to identifiable spectral changes.

Table 1: Key FTIR Absorption Bands for Monitoring Polymer and HALS Degradation

Functional GroupWavenumber (cm⁻¹)Significance in Degradation Analysis
O-H stretch (Hydroperoxides)3200 - 3550Indicates initial stages of polymer oxidation.
N-H stretch (Amine)3300 - 3500Disappearance indicates consumption/transformation of the HALS.
C=O stretch (Carbonyls)1700 - 1750Indicates polymer chain oxidation and degradation.
N-O• stretch (Nitroxide)~1350Weak and often difficult to resolve, but indicates formation of the active stabilizer.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific and sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. scribd.comlibretexts.org This makes it the most direct method for observing the active species in the HALS stabilization cycle. The mechanism of action for this compound is predicated on its conversion to a stable nitroxide radical, which is a paramagnetic species. nih.gov

ESR spectroscopy can directly detect this nitroxide radical. The resulting spectrum typically shows a characteristic three-line (triplet) signal due to the hyperfine interaction of the unpaired electron with the nitrogen nucleus (¹⁴N, nuclear spin I=1). libretexts.org The intensity of this triplet signal is directly proportional to the concentration of the nitroxide radical, allowing for the quantification of the active stabilizer present in the polymer matrix over time. By monitoring the rise and fall of the nitroxide radical concentration under degradative stress (e.g., UV exposure), researchers can gain critical insights into the kinetics of the stabilization process, including the rates of radical trapping and HALS regeneration.

Table 2: Typical ESR Spectroscopic Parameters for HALS-Derived Nitroxide Radicals

ParameterTypical ValueInformation Provided
g-factor~2.006Helps in the identification of the radical species (characteristic for nitroxides).
Hyperfine Coupling Constant (aN)14 - 16 GaussProvides information about the electronic environment of the nitrogen nucleus.
Signal IntensityProportional to concentrationAllows for quantitative monitoring of the active nitroxide radical population.
LinewidthVariableCan provide information on molecular motion and interactions within the polymer matrix.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Evolution

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a sample, providing information about electronic transitions within molecules. mat-cs.com In polymer science, it is particularly useful for monitoring the formation and evolution of chromophores—molecular structures that absorb light and often cause discoloration (e.g., yellowing). taylorfrancis.com

During polymer degradation, the formation of conjugated double bonds, carbonyl groups, and other unsaturated species creates new chromophores that absorb light at longer wavelengths, extending into the visible region. The increase in absorbance over time is a direct measure of the extent of degradation and discoloration. While this compound itself does not absorb significantly in the visible range, its ability to inhibit the degradation pathways that produce chromophores can be effectively monitored. researchgate.net By comparing the UV-Vis spectra of stabilized and unstabilized polymer samples exposed to light or heat, the efficiency of the HALS in preventing chromophore formation can be quantitatively assessed.

Table 3: Monitoring Polymer Degradation with UV-Vis Spectroscopy

Wavelength RangeChromophoric SpeciesObservation
200 - 280 nmCarbonyl groups, hydroperoxidesIncreased absorbance indicates early-stage oxidation.
280 - 400 nmConjugated C=C bonds (polyenes)A shift to longer wavelengths (bathochromic shift) indicates the formation of extended conjugation systems.
400 - 700 nmExtended conjugation systems, degradation productsIncreased absorbance (especially >400 nm) correlates with visible discoloration (yellowing).

Chromatographic Methods for Product Analysis and Interaction Studies

Chromatographic techniques are essential for separating the complex mixtures that arise from polymer degradation and stabilizer interaction. By separating individual components, these methods allow for their subsequent identification and quantification, providing a detailed picture of the chemical pathways involved.

High Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful hybrid technique that couples the superior separation capabilities of HPLC with the sensitive detection and structural identification power of MS. nih.gov This method is ideal for analyzing the transformation products of this compound and its interaction products with the polymer matrix.

During the stabilization process, the HALS molecule can undergo various reactions, including oxidation to hydroxylamines and nitroxides, and it can potentially become grafted onto polymer chains after trapping a polymer radical. HPLC can separate the original HALS from these various products based on differences in their polarity and size. nih.gov The eluting components are then introduced into the mass spectrometer, which provides mass-to-charge (m/z) information, enabling the determination of their molecular weights. Further fragmentation analysis (MS/MS) can elucidate the precise chemical structure of these products. mdpi.com This allows for the unambiguous identification of reaction intermediates and final products, which is crucial for confirming the proposed stabilization mechanisms.

Table 4: Potential Interaction Products Identifiable by HPLC-MS

Compound TypeDescriptionExpected [M+H]⁺ (m/z)
Original HALSThis compound199.36
Hydroxylamine DerivativeProduct of initial oxidation215.36
Nitroxide RadicalActive stabilizing species214.35
Grafted AdductHALS fragment bound to a polymer chainVariable (depends on polymer fragment size)

Gel Permeation Chromatography (GPC) for Polymer Chain Scission Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for analyzing the molecular weight distribution of polymers. wikipedia.orglucideon.com Polymer degradation, particularly through chain scission events, leads to a reduction in the average molecular weight and a change in the molecular weight distribution. GPC is therefore a critical tool for assessing the primary function of a stabilizer: preserving the mechanical integrity of the polymer by preventing chain scission. lcms.cz

The GPC method separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules (higher molecular weight) pass through the chromatography column more quickly, while smaller molecules elute later. By analyzing a polymer sample before and after exposure to degradative conditions (such as UV radiation or high temperature), changes in its molecular weight profile can be precisely measured. polymerchar.com An effective stabilizer like this compound will significantly reduce the extent of molecular weight decrease compared to an unstabilized sample, providing a clear and quantitative measure of its performance.

Table 5: Illustrative GPC Data for a Stabilized vs. Unstabilized Polymer

Sample ConditionWeight-Average Molecular Weight (Mw)Number-Average Molecular Weight (Mn)Polydispersity Index (PDI = Mw/Mn)Interpretation
Unexposed Polymer250,000 g/mol 100,000 g/mol 2.5Initial state of the polymer.
Exposed, Unstabilized120,000 g/mol 40,000 g/mol 3.0Significant chain scission and broadening of the molecular weight distribution.
Exposed, Stabilized with HALS225,000 g/mol 92,000 g/mol 2.45HALS has effectively inhibited chain scission, preserving the polymer's molecular weight.

Thermal Analysis for Durability Assessment

Thermal analysis techniques are fundamental in assessing the long-term stability and performance of polymers stabilized with this compound. By subjecting materials to controlled temperature programs, these methods provide critical data on their resistance to thermal and oxidative degradation.

Differential Scanning Calorimetry (DSC) for Oxidative Induction Time and Enthalpy Changes

Differential Scanning Calorimetry (DSC) is a thermo-analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. rroij.com It is a highly sensitive method for studying the thermal properties of polymers, including phase transitions and oxidative stability. rroij.comnih.gov

The primary application of DSC in evaluating the effectiveness of HALS like this compound is the determination of the Oxidative Induction Time (OIT). OIT is a standardized measure of a material's resistance to oxidative degradation at an elevated temperature in an oxygen atmosphere. slideshare.netresearchgate.net A longer OIT signifies a higher level of stabilization and a greater ability to resist thermal oxidation. ifremer.fr The stabilization mechanism of HALS involves scavenging free radicals that initiate the degradation process. welltchemicals.comwikipedia.org This radical scavenging activity effectively delays the onset of the exothermic oxidation process, which is detected by the DSC instrument as the end of the induction period. researchgate.net

DSC is also utilized to measure enthalpy changes associated with thermal events such as melting, crystallization, and glass transitions. eag.comhu-berlin.de In stabilized polymers, monitoring the enthalpy of relaxation near the glass transition temperature can provide insights into the physical aging of the material. eag.com By preventing chain scission and crosslinking, HALS help maintain the crystalline structure of semi-crystalline polymers, which can be observed through the stability of the melting enthalpy over time and exposure to degradative forces.

Table 1: Representative Oxidative Induction Time (OIT) Data from DSC Analysis

This table illustrates the typical effect of a monomeric HALS, such as this compound, on the oxidative stability of polypropylene (B1209903) (PP) as measured by DSC.

Material SampleTest Temperature (°C)Oxidative Induction Time (OIT) (minutes)
Unstabilized Polypropylene2008.5
Polypropylene + 0.5% HALS20045.2
Unstabilized Polypropylene2103.1
Polypropylene + 0.5% HALS21022.8

Thermogravimetric Analysis (TGA) for Thermal Stability and Volatility

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of both the HALS additive and the polymer it protects. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net The resulting data reveals the temperatures at which the material begins to decompose.

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data for a Stabilized Polymer

This table presents typical TGA results comparing an unstabilized polyolefin with one containing a monomeric HALS, demonstrating the evaluation of thermal decomposition temperatures.

Material SampleOnset of Decomposition (Tonset) (°C)Temperature at 5% Mass Loss (T5%) (°C)Temperature at 10% Mass Loss (T10%) (°C)
Unstabilized Polyolefin365380395
Polyolefin + 0.5% HALS368384399

Microscopy Techniques for Morphological Changes in Stabilized Materials

Microscopy techniques provide direct visual evidence of the efficacy of stabilizers by examining the surface and structural morphology of polymeric materials before and after exposure to environmental stresses like UV radiation and heat.

Scanning Electron Microscopy (SEM) for Surface and Structural Integrity

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface topography. libretexts.orgazom.com In the context of polymer stabilization, SEM is invaluable for observing the macroscopic effects of degradation. dtu.dk

When polymers are exposed to UV light and thermal stress, they can undergo significant surface damage, including the formation of micro-cracks, chalking, and erosion. chempoint.comresearchgate.net By comparing SEM micrographs of stabilized and unstabilized samples after accelerated weathering, the protective effect of HALS like this compound can be clearly visualized. A well-stabilized polymer will retain a smooth and integral surface, whereas an unstabilized material will exhibit extensive cracking and deterioration. researchgate.net These images serve as qualitative and semi-quantitative proof of the stabilizer's ability to preserve the material's structural integrity.

Table 3: Summary of Typical SEM Observations on Weathered Polymer Surfaces

This table outlines the expected morphological changes observed via SEM for a high-density polyethylene (B3416737) (HDPE) sample with and without HALS stabilization after 1000 hours of accelerated UV exposure.

FeatureUnstabilized HDPEHDPE + 0.5% HALS
Surface Cracking Extensive network of micro-cracksMinimal to no cracking observed
Surface Erosion/Chalking Significant material loss and powdery residueSmooth surface with high integrity
Overall Integrity Brittle and compromised surface structureDuctile and intact surface

Atomic Force Microscopy (AFM) for Nanoscale Surface Characterization

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique capable of imaging surface topography with nanoscale resolution. mccrone.commdpi.com Unlike electron microscopy, AFM works by mechanically scanning a sharp tip over the surface, allowing for three-dimensional mapping without the need for a vacuum environment. mccrone.com It can also be operated in different modes, such as phase imaging, to probe local variations in mechanical properties like adhesion and stiffness. nih.gov

AFM is particularly useful for detecting the incipient stages of polymer degradation, often before changes are visible with other techniques. azom.com It can quantify changes in surface roughness and visualize the formation of nanoscale pits and other defects that occur as photo-oxidation begins. In a polymer stabilized with this compound, AFM analysis would reveal a significantly slower rate of increase in surface roughness compared to an unstabilized control when exposed to UV radiation. oxinst.com This nanoscale characterization provides fundamental insights into how HALS preserve the surface quality of materials at the earliest stages of degradation.

Table 4: Representative Atomic Force Microscopy (AFM) Data on Surface Roughness

This table shows the evolution of average surface roughness (Ra) for a polymer film subjected to UV exposure, highlighting the protective effect of a HALS additive.

UV Exposure Time (hours)Average Surface Roughness (Ra) of Unstabilized Film (nm)Average Surface Roughness (Ra) of HALS-Stabilized Film (nm)
02.52.6
2508.93.1
50025.44.5
100068.18.2

Structure Activity Relationship Sar Studies and Computational Modeling

Impact of N-Substituent Chemical Structure on Stabilization Efficacy

The chemical group attached to the nitrogen atom of the piperidine (B6355638) ring is a primary determinant of a HALS compound's activity and interactions within a polymer matrix. In Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine, this substituent is an ethyl group (-CH₂CH₃). The nature of the N-substituent influences several key aspects of stabilization performance:

Basicity and Reactivity: The N-substituent modifies the basicity of the amine, which can affect its interaction with acidic species within the polymer system or from the environment. While HALS are ineffective in acidic polymers like PVC, subtle changes in basicity can influence performance in polyolefins.

Steric Hindrance: While the primary steric hindrance comes from the four methyl groups at the C2 and C6 positions of the piperidine ring, the N-substituent also contributes. Sterically demanding substituents on the nitrogen atom can be preferable for certain catalytic processes during polymer production. researchgate.net

Migration and Volatility: The size and polarity of the N-substituent affect the HALS's molecular weight and volatility. This, in turn, dictates its permanence in the polymer matrix, with lower volatility being crucial for long-term stabilization. researchgate.net

SAR studies on related heterocyclic compounds show that introducing more polar substituents can lead to different activity profiles, while apolar moieties often result in better performance in specific applications. frontiersin.org The ethyl group, being a small alkyl group, provides a balance between maintaining low polarity and slightly increasing the molecular weight compared to an N-H or N-methyl HALS.

Table 1: Influence of N-Substituent on General HALS Properties

N-Substituent Relative Molecular Weight Polarity Potential Impact on Stabilization
-H (Hydrogen) Lowest Relatively Higher Baseline activity, higher potential for volatility/migration.
-CH₃ (Methyl) Low Low Common in many HALS, good general performance.
-C₂H₅ (Ethyl) Moderate Low Balanced properties, potentially lower volatility than N-H or N-methyl variants.
Long Alkyl Chain High Very Low Significantly reduced volatility and migration, suitable for high-temperature applications.

Correlation between Piperidine Ring Modification and Anti-degradation Performance

The defining feature of a HALS molecule is the 2,2,6,6-tetramethylpiperidine (B32323) core. This specific arrangement is critical to the anti-degradation performance and the longevity of the stabilizer itself. wikipedia.org

The four methyl groups at positions 2 and 6 provide substantial steric hindrance around the nitrogen atom. This feature is fundamental to the HALS mechanism for several reasons:

Stability of the Nitroxide Radical: The steric bulk protects the crucial nitroxide radical (R₂NO•), which is the active species in the radical scavenging cycle, from reacting with itself or undergoing destructive side reactions. youtube.com

Prevention of Unwanted Reactions: The absence of alpha-hydrogens on the carbons adjacent to the nitrogen prevents the HALS from being converted into an ineffective nitrone species. wikipedia.org

Resistance to Side Reactions: The piperidine structure is resistant to intramolecular reactions like the Cope elimination, further enhancing its stability during the demanding conditions of polymer processing and use. wikipedia.org

Systematic modifications of the piperidine ring in other chemical classes have shown that such changes can control the conformation and rigidity of the molecule, which in turn influences binding interactions and physicochemical properties. nih.gov For HALS, the tetramethyl substitution is an optimized structure that ensures the stability required for the regenerative Denisov cycle, where the HALS molecule is not consumed but cyclically regenerated while scavenging polymer-damaging free radicals. iea-shc.orgwikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Approaches for Hindered Amine Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to correlate the chemical structure of a compound with its biological or chemical activity. nih.govdrugdesign.org For hindered amine systems, QSAR models can be developed to predict stabilization performance based on calculated molecular descriptors.

A typical QSAR study for HALS like this compound would involve:

Descriptor Calculation: A range of molecular descriptors for a series of HALS compounds would be calculated. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices).

Model Building: Statistical methods are used to build a mathematical model that links the descriptors to experimentally measured stabilization efficacy (e.g., induction period, time to embrittlement).

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules and model chemical reactions. derpharmachemica.comnih.gov For HALS, DFT is instrumental in elucidating the complex reaction pathways of the Denisov cycle, through which these stabilizers protect polymers from photo-oxidative degradation. acs.org

DFT calculations can provide detailed energetic information on each step of the stabilization mechanism, including:

Hydrogen Abstraction: Calculating the energy barrier for the initial reaction where the HALS amine is oxidized to an aminyl radical, followed by conversion to the active nitroxide radical.

Radical Trapping: Determining the reaction energies and transition states for the trapping of alkyl (R•) and peroxy (ROO•) radicals by the nitroxide radical. iea-shc.orgacs.org

Regeneration Pathways: Modeling the subsequent reactions that regenerate the nitroxide, ensuring the cyclic and long-lasting nature of the stabilization process. wikipedia.org

By applying DFT to this compound, researchers can analyze how the N-ethyl group influences the thermodynamics and kinetics of these elementary reactions compared to other N-substituents (e.g., N-H or N-CH₃). Such studies help in understanding the subtle differences in efficacy between various HALS and can guide the design of new molecules with optimized reaction profiles for specific polymer systems. acs.org

Molecular Dynamics Simulations of Stabilizer-Polymer Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. youtube.commdpi.com In the context of polymer stabilization, MD simulations provide invaluable insights into the behavior of HALS molecules within the bulk polymer matrix. acs.orgnih.gov This "computational microscopy" allows researchers to visualize and quantify interactions at an atomistic level. mdpi.com

For a system containing a polymer and this compound, MD simulations can be used to investigate:

Diffusion and Mobility: Calculating the diffusion coefficient of the HALS molecule within the polymer. This is critical, as the stabilizer must be mobile enough to find and neutralize radicals but not so mobile that it is easily lost from the surface. acs.orgreading.ac.uk

Compatibility and Distribution: Assessing the miscibility of the stabilizer with the polymer by calculating the interaction energy. Poor compatibility can lead to the HALS blooming to the surface. MD simulations can predict these interactions. nih.gov

Local Environment: Analyzing how the HALS molecule orients itself relative to the polymer chains and whether specific functional groups on the polymer interact preferentially with the stabilizer.

These simulations help explain macroscopic properties and performance, providing a link between the chemical structure of the stabilizer and its physical behavior in the final product. nih.gov

Table 2: Insights from Molecular Dynamics (MD) Simulations for HALS

MD Simulation Output Relevance to Stabilization Performance
Diffusion Coefficient Determines the ability of the stabilizer to move to degradation sites.
Interaction Energy Predicts the compatibility and miscibility of the HALS with the polymer.
Radial Distribution Function Shows the probability of finding polymer atoms at a certain distance from the HALS, indicating local ordering. nih.gov
Radius of Gyration Describes the size and compactness of the stabilizer and polymer chains. nih.gov

Computational Prediction of Radical Scavenging Potentials and Lifetime Extensions

A primary goal of computational modeling in this field is to predict the long-term performance of stabilizers and the service life of the polymer materials they protect. vjs.ac.vnresearchgate.net This is achieved by integrating data from different computational methods and experimental results.

The process typically involves:

Calculating Reaction Kinetics: Quantum chemical methods like DFT are used to calculate the rate constants for the key radical scavenging reactions performed by the HALS. nih.govresearchgate.netmdpi.com The potential of a compound to act as a free radical scavenger can be computationally estimated. nih.gov

Developing Kinetic Models: The calculated rate constants are used as inputs for kinetic models that simulate the complex network of reactions occurring during polymer degradation.

Predicting Lifetime: These models can predict the concentration of active stabilizers over time and the rate of polymer property decay under specific conditions (e.g., temperature, UV exposure). This allows for the prediction of the material's service lifetime. researchgate.netdntb.gov.uanih.gov

These predictions can be validated and refined using data from accelerated aging experiments. researchgate.net By computationally screening compounds like this compound, it is possible to estimate their potential to extend a polymer's lifetime before undertaking extensive and time-consuming experimental aging studies.

Environmental Transformation and Persistence of Hindered Amine Derivatives

Photolytic Degradation Pathways in Environmental Compartments

Hindered amine light stabilizers are designed to protect polymers from photodegradation by scavenging free radicals. This mechanism, known as the Denisov cycle, involves the HALS compound being oxidized to a stable nitroxyl (B88944) radical. wikipedia.orgwelltchemicals.com This nitroxyl radical then traps alkyl radicals in the polymer, preventing their reaction with oxygen and subsequent degradation of the polymer chain. The HALS is regenerated in this process, allowing it to participate in multiple radical scavenging cycles. wikipedia.org

Initiation : The hindered amine (>N-H or >N-R) reacts with a peroxy radical (ROO•) generated in the polymer by UV light.

Formation of Nitroxyl Radical : The hindered amine is oxidized to a nitroxyl radical (>NO•).

Radical Trapping : The nitroxyl radical scavenges an alkyl radical (R'•) in the polymer, forming an alkoxyamine (>NOR').

Regeneration : The alkoxyamine can react with another peroxy radical to regenerate the nitroxyl radical and form non-radical products, thus continuing the protective cycle.

While this cycle describes the action of HALS within a polymer matrix, once released into the environment, these transformation products can undergo further degradation. The specific pathways and the ultimate fate of the tetramethylpiperidine (B8510282) ring under environmental UV exposure are complex and subject to ongoing research. The stability of the nitroxyl radical suggests that it may persist in the environment for some time before further degradation occurs.

Biodegradation Potential and Microbial Transformation

The biodegradation of hindered amine derivatives is a key factor in determining their environmental persistence. Studies on compounds structurally similar to Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine, such as Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (B1225510) (Tinuvin 770), indicate that they are moderately to partially biodegradable. oecd.org

The biodegradation of these complex molecules can be considered by examining their constituent parts. For HALS that are esters of sebacic acid, the ester linkage is susceptible to hydrolysis, which can be biologically mediated. Sebacic acid and its esters are known to be biodegradable. researchgate.net

The tetramethylpiperidine ring, which is characteristic of this class of HALS, presents a greater challenge for microbial degradation due to its sterically hindered structure. However, research has shown that some microorganisms are capable of degrading related heterocyclic compounds. For instance, bacteria from the genus Mycobacterium have been found to degrade piperidine (B6355638) through the cleavage of the C-N bond, leading to the formation of intermediates like 5-aminovaleric acid, which can then enter central metabolic pathways. longchangchemical.com While specific studies on the microbial transformation of this compound are limited, the potential for microbial breakdown of the core piperidine structure exists.

Some studies have also suggested that certain HALS, such as Tinuvin 770, may exhibit antimicrobial properties, which could influence the microbial communities responsible for their degradation. nih.gov

Characterization of Environmental Transformation Products

The identification of environmental transformation products is crucial for a complete understanding of the environmental fate of hindered amine derivatives. Due to the complexity of the degradation processes, a variety of transformation products can be expected.

Hydrolysis Products: For HALS containing ester linkages, such as Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, hydrolysis is a significant degradation pathway in aqueous environments. This process breaks the ester bond, leading to the formation of an alcohol and a carboxylic acid. The half-life for the hydrolysis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is dependent on pH, as indicated in the table below.

pHTemperature (°C)Hydrolysis Half-life (days)
425206
72557
9252
Data for Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

The primary hydrolysis products identified are 2,2,6,6-tetramethylpiperidin-4-ol and decanedioic acid (sebacic acid). oecd.org

Photodegradation Products: As discussed in section 7.1, the primary phototransformation products are the nitroxyl radicals, hydroxylamines, and alkoxyamines formed during the radical scavenging cycle. The ultimate environmental fate of these nitrogenous compounds is an area of active research.

Biodegradation Products: Based on studies of related compounds, the microbial degradation of the piperidine ring is expected to proceed via ring-opening, leading to linear amino acids that can be further mineralized by microorganisms. longchangchemical.com The degradation of other parts of the HALS molecule, such as aliphatic chains, would likely follow established metabolic pathways for those chemical structures.

Migration and Leaching Behavior from Stabilized Polymer Matrices

A primary route for the entry of hindered amine derivatives into the environment is through migration from the polymer matrix in which they are incorporated. Since HALS are typically not chemically bound to the polymer, they can leach out over time, particularly when the plastic is in contact with liquids or exposed to heat. nih.gov

The rate of migration is influenced by several factors:

Molecular Weight of the HALS: Low molecular weight HALS, such as Tinuvin 770, tend to have higher migration rates compared to high molecular weight or polymeric HALS. researchgate.net High molecular weight HALS are specifically designed for better resistance to migration and extraction. researchgate.net

Type of Polymer: The structure and crystallinity of the polymer matrix affect the diffusion rate of the additive. For example, migration rates can differ between polypropylene (B1209903), polyethylene (B3416737), and other polymers. researchgate.net

Temperature: Higher temperatures increase the diffusion coefficient of the additive within the polymer, leading to a higher rate of migration. researchgate.net

Contact Medium: The nature of the liquid in contact with the polymer plays a significant role. Food simulants, such as ethanol (B145695) solutions, are often used to test migration from food contact materials. The polarity of the simulant can influence the extent of leaching. researchgate.net

The following table provides an example of diffusion coefficients for stabilizers in different types of polypropylene, illustrating the influence of the polymer structure on migration potential.

Polymer TypeStabilizerDiffusion Coefficient (cm²/s)Activation Energy (kJ/mol)
Polypropylene HomopolymerAntioxidant6.1 x 10⁻¹³ - 3.8 x 10⁻⁹39.97 - 98.75
Polypropylene Block CopolymerAntioxidantHigher than homopolymerLower than homopolymer
Polypropylene Random CopolymerAntioxidantHigher than block copolymerLower than block copolymer
Data from a study on the migration of various stabilizers from polypropylene. researchgate.net

These findings highlight that a lower crystallinity, as found in random copolymers, can lead to higher migration rates. researchgate.net

Methodologies for Environmental Monitoring of HALS in Materials

The detection and quantification of hindered amine derivatives in environmental samples and polymer materials require sensitive and specific analytical methods. Given the low concentrations at which these compounds may be present in the environment, sophisticated techniques are often necessary.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of HALS. It is often coupled with ultraviolet (UV) detection or, for compounds lacking a strong chromophore, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). cnrs.fr HPLC methods have been developed for the quantification of various HALS in polymer extracts and for studying their migration into food simulants. cnrs.fr

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for the analysis of HALS and their degradation products. For high molecular weight or polymeric HALS that are not sufficiently volatile for direct GC analysis, pyrolysis-GC-MS can be employed. cnrs.fr This technique involves the thermal decomposition of the polymer and the HALS into characteristic smaller fragments that can be separated by GC and identified by MS. cnrs.fr

Sample Preparation: Effective sample preparation is critical for the accurate analysis of HALS in environmental matrices. This often involves an extraction step to isolate the target compounds from the sample matrix (e.g., soil, water, or plastic). Solid-phase extraction (SPE) is a common technique used to concentrate analytes from aqueous samples and remove interfering substances.

The combination of these advanced analytical techniques allows for the reliable identification and quantification of hindered amine derivatives and their transformation products, which is essential for assessing their environmental distribution and persistence.

Future Research Directions and Concluding Perspectives for Ethyl 2,2,6,6 Tetramethyl Piperidin 4 Yl Amine

Development of Sustainable and Bio-based Hindered Amine Stabilizers

A significant trend shaping the future of polymer additives is the growing emphasis on sustainability. Regulatory frameworks such as REACH in Europe and various EPA and FDA standards in the USA are compelling manufacturers to develop safer, more environmentally friendly stabilizers. futuremarketinsights.com This has spurred research into sustainable and bio-based HALS derived from renewable resources. futuremarketinsights.comalfalaval.com The goal is to create a new generation of stabilizers that are biodegradable and non-toxic, reducing the environmental impact of plastic products without compromising performance. researchgate.net

The development of these "green" HALS is a key growth opportunity, particularly in North American and European markets where environmental compliance is a major priority. futuremarketinsights.com Research is focused on identifying and utilizing plant-derived substances that can potentially replace or supplement traditional HALS. researchgate.net This shift addresses not only regulatory pressures but also increasing consumer demand for sustainable products. Industry leaders are actively investing in R&D to launch new HALS portfolios that meet these high-performance and durability requirements while aligning with sustainability goals. futuremarketinsights.combasf.com

Key Research Objectives in Sustainable HALS:

Research Objective Description Potential Impact
Renewable Feedstocks Investigating plant-based and other renewable sources for the synthesis of the tetramethylpiperidine (B8510282) moiety. Reduces reliance on fossil fuels and creates a more sustainable chemical industry. alfalaval.com
Biodegradability Designing HALS molecules that can be broken down by microorganisms at the end of the product's life. Mitigates plastic pollution and the accumulation of persistent chemicals in the environment.
Reduced Toxicity Focusing on synthesizing HALS with improved toxicological profiles to meet stringent safety regulations. futuremarketinsights.com Enhances consumer safety and ensures compliance with global chemical control laws. futuremarketinsights.com

| Life Cycle Assessment | Evaluating the environmental impact of new bio-based HALS from creation to disposal to ensure a net positive effect. | Provides a holistic view of the stabilizer's environmental footprint. |

Integration with Smart Materials and Self-Healing Polymer Technologies

Smart materials, particularly those with self-healing capabilities, represent a frontier in materials science, aiming to extend product lifespan and reduce waste. nih.goviiqedu.org These materials are designed to autonomously repair damage, a process that requires long-term structural integrity and resistance to environmental degradation. researchgate.netresearchgate.net HALS, including structures like Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine, are critical for providing this foundational durability. By preventing the photo-oxidative degradation that would otherwise compromise the polymer matrix, HALS ensure that the self-healing mechanisms can function effectively over the material's intended service life. researchgate.net3vsigmausa.com

Future research will focus on the synergistic integration of HALS into these advanced polymer systems. researchgate.net This involves not only incorporating HALS into self-healing formulations but also designing new HALS derivatives that may actively participate in or enhance the healing process. The intrinsic ability of HALS to scavenge free radicals can protect the dynamic bonds and mobile polymer chains that are essential for many intrinsic self-healing systems. nih.govwikipedia.org The goal is to develop materials that not only repair themselves but also exhibit exceptional resistance to the initial formation of damage. nih.gov

Rational Design of Multi-functional Stabilizers with Enhanced Performance Profiles

The demand for more efficient and cost-effective material formulations is driving the development of multi-functional additives. Instead of using a package of several different additives, a single molecule that provides multiple benefits is highly desirable. Research is actively exploring the synthesis of novel HALS that incorporate other functionalities. researchgate.netresearchgate.net

For example, HALS can be chemically linked to UV absorber moieties (like benzotriazoles) to create a single compound that provides both radical scavenging and UV light absorption, offering a synergistic protective effect. researchgate.netresearchgate.net Furthermore, studies have shown that certain HALS structures exhibit antimicrobial properties, presenting an opportunity to develop dual-function stabilizers that prevent both photodegradation and biodegradation of polymers. nih.govfrontiersin.org This is particularly valuable for applications in coatings, medical devices, and other materials susceptible to microbial colonization. nih.govfrontiersin.org The covalent linking of HALS molecules to other structures, such as carbon nanotubes, has also been shown to significantly improve the photo-oxidation resistance of polymer nanocomposites. polimi.it

Examples of Multi-functional HALS Design:

Functionality Combined Moiety Mechanism of Action Reference Compound Examples
UV Absorption 2-(2-hydroxyphenyl)-1,2,3-benzotriazole Covalently links a UV absorber to the HALS structure for synergistic protection. Stabilizers synthesized from cyanuric chloride, 2,2,6,6-tetramethylpiperidine-4-ol, and a benzotriazole derivative. researchgate.net
Antioxidant Nitroxyl (B88944) Radical Incorporates a stable nitroxyl radical for enhanced antioxidant and anti-aging properties. Stabilizers synthesized from 2,2,6,6-tetramethylpiperidine-N-oxyl-4-ol and other precursors. researchgate.net

| Antimicrobial | Inherent property/modification | Certain HALS structures, such as Tinuvin 770 DF, have shown intrinsic activity against bacteria and fungi. nih.govfrontiersin.org | Tinuvin 770 DF, Chlorinated-HALS derivatives. frontiersin.org |

Advanced Theoretical Frameworks for Predictive Material Lifetime Modeling

Predicting the service life of polymeric materials is crucial for ensuring safety and reliability in many applications, from construction to aerospace. mdpi.com Advanced theoretical frameworks and kinetic models are being developed to more accurately forecast material lifetime under various environmental conditions. mdpi.com These models rely on a deep understanding of the degradation mechanisms at a molecular level. researchgate.net

HALS play a critical role in these predictions because their radical-scavenging mechanism, known as the Denisov Cycle, significantly alters the kinetics of photo-oxidation. wikipedia.orgfrontiersin.org Future research will focus on refining these predictive models by incorporating more precise data on the activity of specific HALS like this compound. This involves studying the efficiency of the HALS regeneration cycle, its interaction with other additives, and its performance across a range of temperatures and UV radiation intensities. mdpi.com Isoconversional methods and time-temperature superposition (TTSP) principles are among the approaches used to extrapolate data from accelerated aging tests to predict long-term performance. mdpi.com A more scientific prediction of aging behavior allows for the definition of performance margins with greater accuracy. researchgate.net

Challenges and Opportunities in the Broader Adoption of Advanced HALS Chemistries

Despite their effectiveness, the broader adoption of advanced HALS chemistries faces several challenges. One of the primary hurdles is the complex and evolving regulatory landscape. futuremarketinsights.comnih.gov Gaining approval for new chemical substances is a lengthy and expensive process, which can slow the adoption of innovative HALS formulations. researchgate.net Furthermore, there are concerns about the potential toxicity and environmental persistence of some stabilizer compounds, which has led to increased scrutiny and, in some cases, restrictions. researchgate.net

However, these challenges also create significant opportunities. hilarispublisher.com The need for regulatory compliance is a strong driver for the development of safer, bio-based HALS. futuremarketinsights.com There is a considerable opportunity for manufacturers who can develop and validate novel HALS that offer superior performance without adverse environmental or health impacts. nih.gov The growing demand for high-performance plastics in automotive, construction, and packaging industries, particularly in the Asia-Pacific region, presents a major growth market for advanced HALS. futuremarketinsights.com Strategic collaborations between industry and research institutions can accelerate the development and validation of these next-generation stabilizers, ensuring that materials of the future are both durable and sustainable. futuremarketinsights.comhilarispublisher.com

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Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.